![molecular formula C21H25N3O3 B11313404 2-(4-tert-butylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11313404.png)

2-(4-tert-butylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

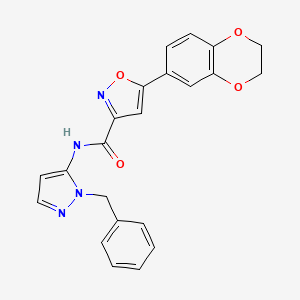

2-(4-tert-Butylphenoxy)-N-[1-(Furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamid ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die eine tert-Butylphenoxygruppe, eine Furan-2-ylmethylgruppe und eine Pyrazolylgruppe umfasst, die an ein Propanamid-Rückgrat gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-tert-Butylphenoxy)-N-[1-(Furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Eine gängige Methode beinhaltet die Kondensation von 4-tert-Butylphenol mit einem geeigneten Alkylierungsmittel, um das tert-Butylphenoxy-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart einer Base mit Furan-2-ylmethylbromid umgesetzt, um das Furan-2-ylmethylderivat zu bilden. Schließlich wird die Pyrazolylgruppe durch eine Cyclisierungsreaktion mit Hydrazin und einem geeigneten Diketon eingeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle der Temperatur, des Drucks und der Verwendung von Katalysatoren, um die Reaktionen zu beschleunigen. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann auch die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(4-tert-Butylphenoxy)-N-[1-(Furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furanone zu bilden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

Substitution: Die Phenoxygruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) und Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation des Furanrings Furanone liefern, während die Reduktion einer Nitrogruppe ein Amin-Derivat ergeben kann .

Wissenschaftliche Forschungsanwendungen

2-(4-tert-Butylphenoxy)-N-[1-(Furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und antifungalischen Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 2-(4-tert-Butylphenoxy)-N-[1-(Furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder Zellproliferation beteiligt sind, wodurch entzündungshemmende oder krebshemmende Wirkungen erzielt werden .

Wirkmechanismus

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets. The furan and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-tert-Butylphenoxy)propansäure: Teilt sich die tert-Butylphenoxygruppe, fehlt aber die Furan- und Pyrazolylgruppe.

2-(4-tert-Butylphenoxy)cyclohexanol: Enthält einen Cyclohexanolring anstelle des Propanamid-Rückgrats.

Einzigartigkeit

2-(4-tert-Butylphenoxy)-N-[1-(Furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamid ist durch seine Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere die Anwesenheit der Furan- und Pyrazolylgruppen verstärkt sein Potenzial für Bioaktivität und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung .

Eigenschaften

Molekularformel |

C21H25N3O3 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

2-(4-tert-butylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide |

InChI |

InChI=1S/C21H25N3O3/c1-15(27-17-9-7-16(8-10-17)21(2,3)4)20(25)23-19-11-12-22-24(19)14-18-6-5-13-26-18/h5-13,15H,14H2,1-4H3,(H,23,25) |

InChI-Schlüssel |

BRBDNPMGTKSLBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=C(C=C3)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11313322.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313336.png)

![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11313342.png)

![6-ethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313345.png)

![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11313348.png)

![6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11313350.png)

![2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11313367.png)

![N-(1-Benzylpiperidin-4-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11313372.png)

![Methyl 4-(5-hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate](/img/structure/B11313376.png)

![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide](/img/structure/B11313380.png)

![N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11313383.png)

![6-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313394.png)